

Application Notes and Protocols: Cerium-140 as a Stable Isotope Tracer in Geochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cerium-140

Cat. No.: B079874

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium (Ce), a rare earth element, possesses a unique dual valency (Ce^{3+} and Ce^{4+}) under different redox conditions. This characteristic makes the isotopic composition of cerium, particularly the ratio of its stable isotopes such as ^{142}Ce to ^{140}Ce , a powerful tracer for studying redox-sensitive processes in various geochemical settings.^{[1][2]} The fractionation of cerium isotopes is primarily driven by oxidation-reduction reactions, providing valuable insights into past and present environmental conditions.^{[1][3]} While ^{138}Ce is utilized in geochronology, the more abundant ^{140}Ce and ^{142}Ce isotopes are increasingly applied in geochemical investigations.^{[4][5]}

These application notes provide an overview of the use of **Cerium-140** as a stable isotope tracer, with detailed protocols for sample preparation, chemical separation, and isotopic analysis using Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS). Additionally, we explore the application of **Cerium-140** in the form of cerium oxide (CeO_2) nanoparticles as tracers in environmental studies.

Principle of Cerium Isotope Fractionation as a Redox Proxy

The utility of cerium isotopes as a redox proxy stems from the element's unique ability among the rare earth elements to be oxidized from the 3+ to the 4+ state.[1] In oxidizing environments, Ce³⁺ can be oxidized to the less soluble Ce⁴⁺, leading to its removal from solution and incorporation into solid phases like ferromanganese nodules. This process results in a negative Ce anomaly in seawater and a corresponding enrichment in the solid phase.[3] Crucially, this oxidation process is accompanied by isotopic fractionation, where the heavier isotopes are preferentially enriched in one phase over the other.[1] By measuring the ¹⁴²Ce/¹⁴⁰Ce ratio (expressed as $\delta^{142}\text{Ce}$), scientists can trace the extent of these oxidation reactions in both modern and ancient geological systems.[1][3]

Applications in Geochemistry

The application of **Cerium-140** as a stable isotope tracer is expanding and includes:

- **Paleoceanography:** Reconstructing past ocean redox conditions by analyzing the $\delta^{142}\text{Ce}$ of marine sediments, such as carbonates and banded iron formations.[1]
- **Crustal Recycling:** Tracing the recycling of oceanic crust into the Earth's mantle by examining the Ce isotopic composition of ophiolites and mid-ocean ridge basalts.
- **Weathering Processes:** Studying the oxidative weathering of the continental crust.[1]
- **Environmental Tracers:** Utilizing engineered CeO₂ nanoparticles as tracers to monitor pollution and nanoparticle fate in terrestrial and aquatic environments.[6][7]

Data Presentation: Cerium Isotope Ratios in Geochemical Reference Materials

The following table summarizes the $\delta^{142}\text{Ce}$ values for a selection of igneous and sedimentary geochemical reference materials, providing a baseline for comparative studies. The $\delta^{142}\text{Ce}$ value represents the deviation of the ¹⁴²Ce/¹⁴⁰Ce ratio in a sample from a standard, expressed in per mil (‰).

Geochemical Reference Material	Rock Type	Mean $\delta^{142}\text{Ce}$ (‰)	2SD (‰)
SARM 40	Carbonatite	-0.07	0.13
JDo-1	Dolerite	+0.134	0.025
JMn-1	Manganese Nodule	+0.110	0.025

Data compiled from Pourkhorsandi et al. (2020) and other sources.[\[4\]](#)[\[8\]](#)

Experimental Protocols

Protocol 1: Sample Preparation and Digestion of Geological Samples

This protocol outlines the steps for the dissolution of silicate rock samples for cerium isotope analysis.

- **Sample Pulverization:** Crush and pulverize the rock sample to a fine, homogeneous powder (< 200 mesh) using an agate mortar and pestle to avoid contamination.
- **Weighing:** Accurately weigh approximately 100-200 mg of the powdered sample into a clean Savillex® PFA vial.
- **Acid Digestion:**
 - Add a mixture of concentrated hydrofluoric acid (HF) and nitric acid (HNO₃) (typically in a 3:1 ratio) to the vial.
 - Seal the vial and place it on a hotplate at approximately 120°C for 48-72 hours to ensure complete dissolution.
- **Evaporation:** After cooling, carefully open the vial and evaporate the acid mixture to dryness on the hotplate at a lower temperature (around 80°C).
- **Redissolution:** Add concentrated HNO₃ to the residue and evaporate to dryness again. Repeat this step at least twice to ensure the complete removal of fluorides.

- Final Dissolution: Dissolve the final residue in a known volume of dilute HNO_3 (e.g., 2-3 M) to prepare the sample for ion exchange chromatography.

Protocol 2: Ion Exchange Chromatography for Cerium Separation

This protocol describes a multi-stage ion exchange procedure to separate cerium from the bulk rock matrix and other interfering elements, particularly other rare earth elements (REEs) and Barium (Ba).^{[1][9]}

Stage 1: Bulk REE Separation

- Column Preparation: Use a cation exchange resin (e.g., AG50W-X8) packed in a polypropylene column. Pre-clean and condition the resin with dilute HCl and high-purity water.
- Sample Loading: Load the dissolved rock sample onto the conditioned column.
- Matrix Elution: Elute the major matrix elements with dilute HCl (e.g., 2.5 M).
- REE Collection: Elute the REE fraction with a stronger acid, such as 6 M HCl. Collect this fraction for the next stage of separation.

Stage 2: Cerium Oxidation and Separation

- Oxidation: Evaporate the collected REE fraction to dryness and redissolve in a solution containing an oxidizing agent (e.g., NaBrO_3 in 10 M HNO_3) to convert Ce^{3+} to Ce^{4+} .
- Column Preparation: Use a resin with a high affinity for tetravalent cations, such as Eichrom's TRU Spec or LN Resin. Condition the column with the oxidizing solution.
- Sample Loading: Load the oxidized REE solution onto the column. Ce^{4+} will be retained by the resin, while trivalent REEs will pass through.
- Elution of other REEs: Wash the column with the oxidizing solution to elute any remaining trivalent REEs.

- Cerium Elution: Elute the purified cerium fraction by reducing Ce^{4+} back to Ce^{3+} using a reducing agent (e.g., H_2O_2 in dilute HCl).

Stage 3: Fine Purification (if necessary)

For high-precision analysis, a final purification step using α -hydroxyisobutyric acid (α -HIBA) as an eluent on a cation exchange resin can be employed to ensure complete separation from neighboring REEs like Lanthanum (La) and Neodymium (Nd).^[1]

Protocol 3: Isotopic Analysis by MC-ICP-MS

This protocol provides a general workflow for measuring cerium isotope ratios using a Multi-Collector Inductively Coupled Plasma Mass Spectrometer.

- Sample Introduction: Introduce the purified cerium sample solution into the MC-ICP-MS using a suitable nebulizer and spray chamber.
- Instrument Tuning: Optimize the instrument parameters, including gas flow rates, lens settings, and plasma power, to achieve maximum signal intensity and stability, and to minimize oxide formation (monitored by the CeO/Ce ratio).^[7]
- Mass Spectrometer Setup:
 - Cup Configuration: Design a cup configuration to simultaneously measure the ion beams of ^{140}Ce and ^{142}Ce , as well as any potential isobaric interferences (e.g., from Nd).^{[4][5]}
 - Interference Correction: Implement mathematical corrections for isobaric interferences from other elements, such as ^{142}Nd on ^{142}Ce .^{[4][5]}
- Data Acquisition:
 - Analyze the samples in a sequence that brackets each sample with a standard solution of known cerium isotopic composition (e.g., Ames Ce metal standard).
 - Acquire data for a sufficient duration to achieve the desired internal precision.
- Data Processing:

- Correct for instrumental mass bias using the standard-sample bracketing method.
- Calculate the $\delta^{142}\text{Ce}$ values for the samples relative to the standard.

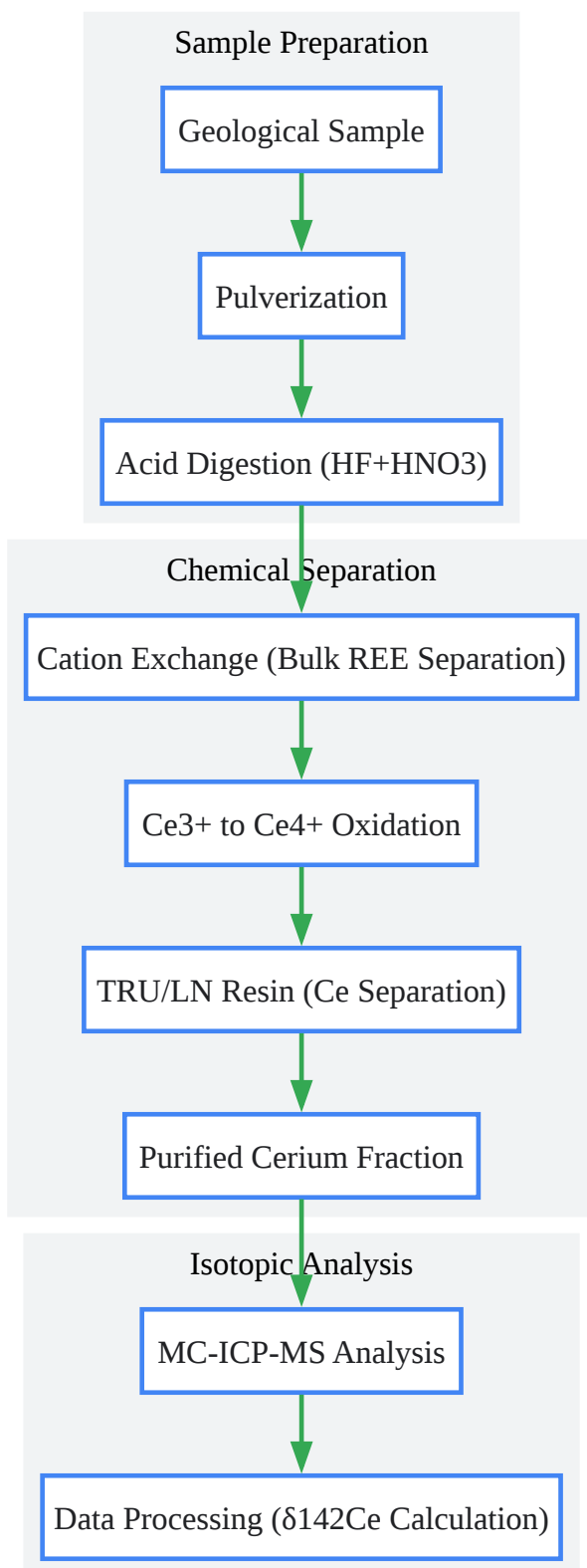
Protocol 4: Cerium Oxide Nanoparticle Tracer Study in Soil

This protocol outlines a method for studying the fate and transport of CeO_2 nanoparticles in soil.[\[10\]](#)[\[11\]](#)

- Soil Spiking:
 - Prepare a suspension of CeO_2 nanoparticles in deionized water.
 - Spike a known mass of soil with the nanoparticle suspension to achieve the desired concentration.
 - Prepare control soil samples with deionized water only.
- Incubation/Aging: Incubate the spiked and control soil samples under controlled conditions (e.g., temperature, moisture) for a specified period to simulate environmental aging.
- Extraction of Nanoparticles:
 - Use an appropriate extractant solution, such as tetrasodium pyrophosphate (TSP), to disperse the soil and release the nanoparticles.[\[10\]](#)
 - Shake or sonicate the soil-extractant mixture to facilitate extraction.
 - Centrifuge the mixture to separate the soil particles from the supernatant containing the nanoparticles.
- Analysis by Single Particle (SP)-ICP-MS:
 - Dilute the supernatant to an appropriate concentration for SP-ICP-MS analysis.
 - Introduce the diluted sample into the SP-ICP-MS. This technique allows for the detection and quantification of individual nanoparticles, providing information on their size

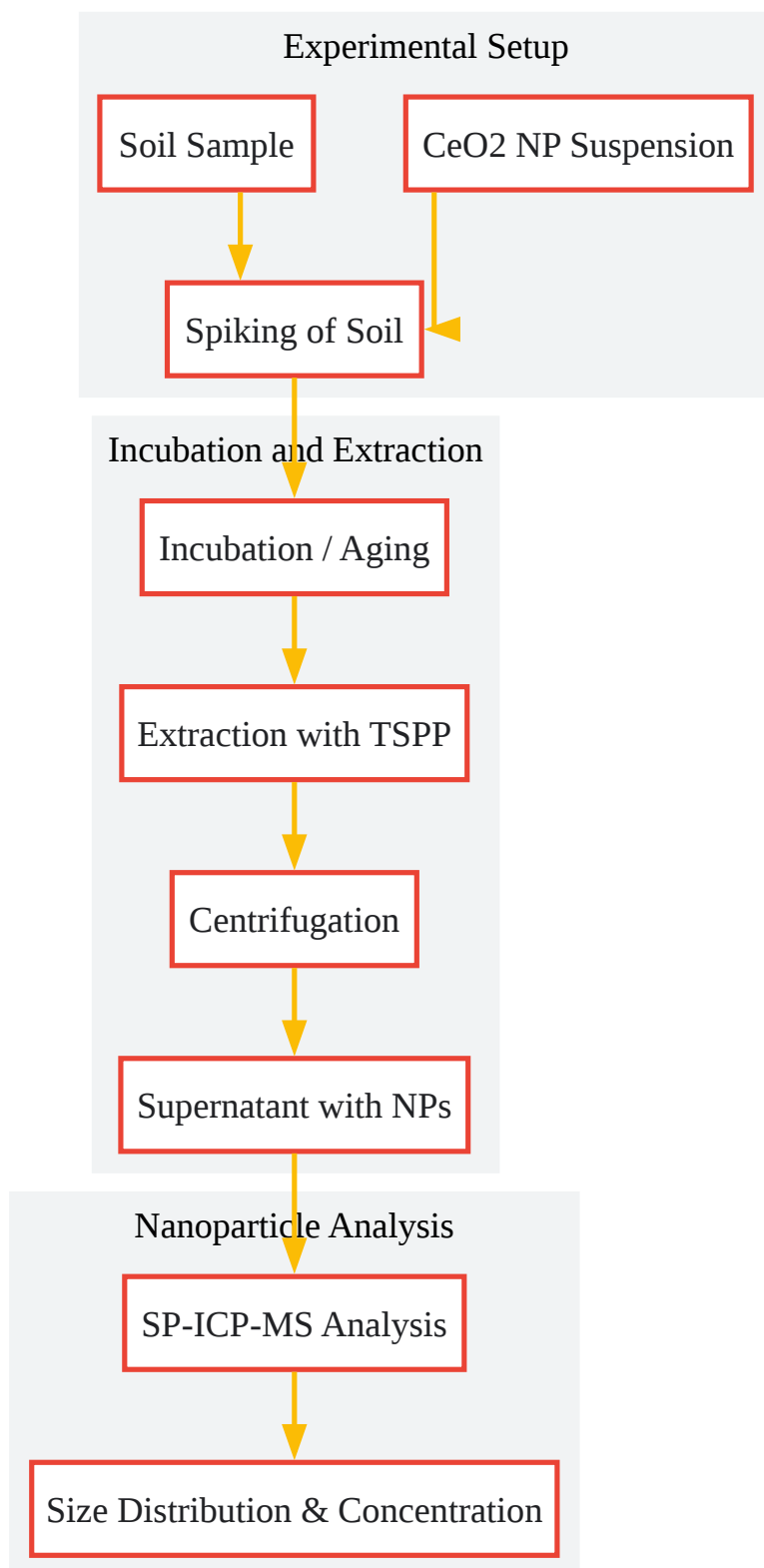
distribution and concentration.[10][11]

Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for Cerium Isotope Analysis in Geological Samples.



[Click to download full resolution via product page](#)

Caption: Workflow for CeO₂ Nanoparticle Tracer Studies in Soil.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sequential separation of cerium (Ce) and neodymium (Nd) in geological samples for high-precision analysis of stable Ce isotopes, and stable and radiogenic Nd isotopes by MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 2. chernonozhkin.eu [chernonozhkin.eu]
- 3. CN106756014A - A kind of method for extraction and purification of cerium oxide - Google Patents [patents.google.com]
- 4. dipot.ulb.ac.be [dipot.ulb.ac.be]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. Isotopic measurements using ICP-MS: a tutorial review - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. A Sensitive Single Particle-ICP-MS Method for CeO₂ Nanoparticles Analysis in Soil during Aging Process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Cerium-140 as a Stable Isotope Tracer in Geochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079874#cerium-140-as-a-stable-isotope-tracer-in-geochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com